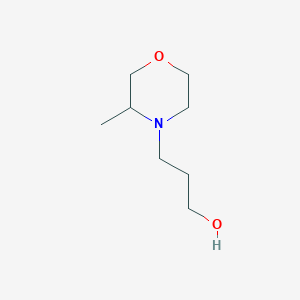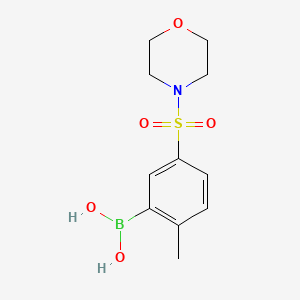
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid
描述
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a potent inhibitor of proteasome, a cellular complex responsible for the degradation of proteins.
作用机制
Target of Action
The primary target of the compound (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. The compound is known to be environmentally benign . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound is known to interact with several enzymes, including proteases and kinases. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with various biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns. Moreover, the compound’s interaction with proteases can modulate protein degradation pathways, impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group forms reversible covalent bonds with the active sites of target enzymes, leading to enzyme inhibition. This interaction is particularly significant in the inhibition of serine proteases and certain kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity for its target enzymes. These interactions result in the modulation of enzyme activity and subsequent changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to light and moisture can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although gradual degradation may occur .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for enzyme inhibition .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, the inhibition of proteases and kinases by this compound can impact protein turnover and phosphorylation states, respectively, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s morpholinosulfonyl group enhances its solubility, facilitating its transport across cellular membranes. Additionally, binding proteins can sequester this compound, affecting its localization and accumulation within specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield borates, while substitution reactions can produce various substituted phenyl derivatives.
科学研究应用
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in the preparation of substituted phenylalanine derivatives.
Biology: Acts as a proteasome inhibitor, making it valuable in studies related to protein degradation and cellular processes.
Medicine: Potential therapeutic applications in treating diseases related to protein degradation, such as cancer.
Industry: Utilized in the synthesis of various organic compounds and materials.
相似化合物的比较
Similar Compounds
Uniqueness
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its potent proteasome inhibitory activity sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and drug development.
属性
IUPAC Name |
(2-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-2-3-10(8-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNJOSXZREONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657287 | |
| Record name | [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-74-7 | |
| Record name | [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
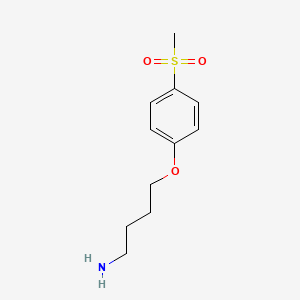
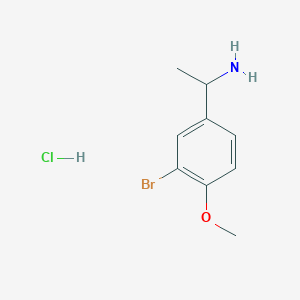
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)
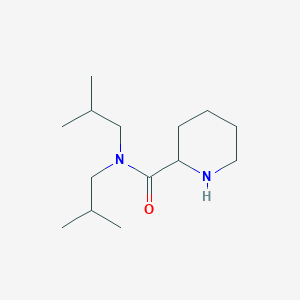
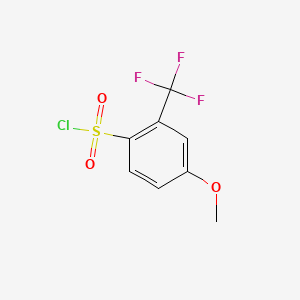

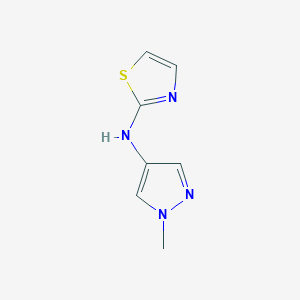
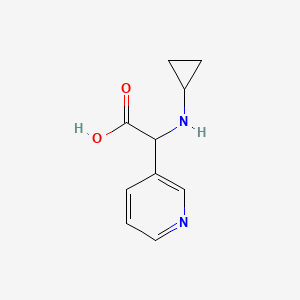
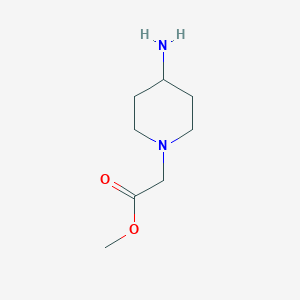
![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide](/img/structure/B1461311.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)
